![molecular formula C15H12ClN3O2 B2836623 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1020979-31-0](/img/structure/B2836623.png)

4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

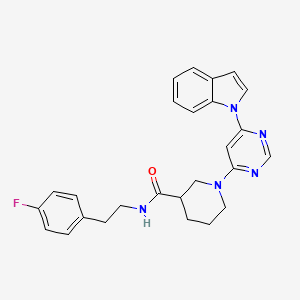

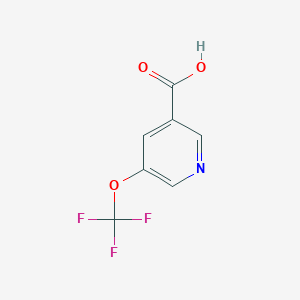

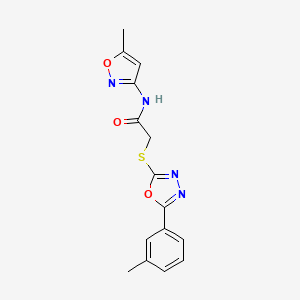

4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide is a chemical compound with the empirical formula C7H6ClN3O . It is a solid substance .

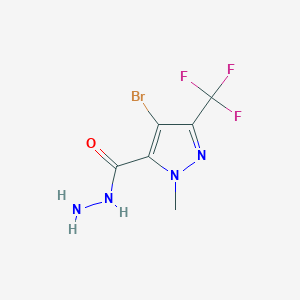

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been extensively studied . Various synthetic strategies and approaches have been developed and systematized according to the method used to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1nc(Cl)c2c(C)noc2n1 . The InChI key for this compound is CUFAYYSEUAURDV-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 183.60 . The compound’s empirical formula is C7H6ClN3O .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Innovative Synthesis Methods : Research by Guleli et al. (2019) outlines an efficient method for synthesizing derivatives of 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide, indicating the versatility of related compounds in chemical synthesis (Guleli et al., 2019).

- Electronic Structure and Tautomerism : Sączewski et al. (2014) investigated the electronic structure and prototropic tautomerism of similar compounds, providing insights into their chemical behavior and stability (Sączewski et al., 2014).

Molecular Docking and In Vitro Studies

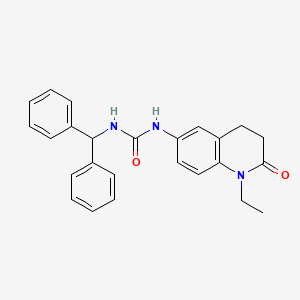

- Molecular Docking Screenings : Flefel et al. (2018) conducted molecular docking screenings on novel pyridine derivatives, including related compounds, demonstrating their interaction with target proteins (Flefel et al., 2018).

- Antimicrobial Activity : Various studies have evaluated the antimicrobial activity of similar compounds. For instance, Riyadh (2011) explored the synthesis of pyrazoles with antimicrobial activities, highlighting the potential biomedical applications of these compounds (Riyadh, 2011).

Biological and Pharmacological Potential

- Antitumor and Antimicrobial Activities : Enaminones derived from similar compounds have been synthesized and evaluated for their antitumor and antimicrobial activities, as discussed by Riyadh (2011) (Riyadh, 2011).

- Potential Anti-Inflammatory Agents : Messaoud et al. (2014) described the synthesis of benzoxazolinonylcarboxamides, which are designed as anti-inflammatory agents and start from compounds structurally similar to 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide (Messaoud et al., 2014).

Chemical Transformations and Derivatives

- Utility in Construction of Novel Heterocyclic Systems : The research by Ibrahim et al. (2022) utilized similar compounds as intermediates to construct diverse heterocyclic systems, further demonstrating their utility in creating complex molecular structures (Ibrahim et al., 2022).

Zukünftige Richtungen

The compound and its derivatives could be further explored for their potential biological activity. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant anti-tubercular activity . This suggests that 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide and its derivatives could be promising candidates for future research in drug discovery and development.

Eigenschaften

IUPAC Name |

4-chloro-N-(4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-8-7-9(2)17-15-12(8)13(19-21-15)18-14(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIMBDOYKGKHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NO2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)

![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)

![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)